![molecular formula C15H12O4 B12531444 2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)
2,4-Dimethoxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and are commonly found in various natural products. They have been studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 6H-benzo[c]chromen-6-one involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile under an air atmosphere. The reaction is carried out at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel chromatography .
Industrial Production Methods
Industrial production methods for 2,4-Dimethoxy-6H-benzo[c]chromen-6-one typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and control is common .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms
Biology: The compound has shown potential as a phosphodiesterase II inhibitor, which could be useful in treating neurodegenerative diseases
Medicine: Its derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Phosphodiesterase II Inhibition: The compound inhibits phosphodiesterase II, leading to increased levels of cyclic AMP and cyclic GMP, which play crucial roles in cellular signaling
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage
Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines
Comparison with Similar Compounds
2,4-Dimethoxy-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
Ellagic Acid Derivatives: These compounds also exhibit antioxidant and anti-inflammatory properties but may differ in their bioavailability and specific biological activities
Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-one, known for their cognitive-enhancing effects in neurodegenerative disease models
List of Similar Compounds
- Ellagic Acid
- Urolithin A
- Urolithin B
- 6H-benzo[c]chromen-6-one derivatives
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2,4-dimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O4/c1-17-9-7-12-10-5-3-4-6-11(10)15(16)19-14(12)13(8-9)18-2/h3-8H,1-2H3 |
InChI Key |
VGXBUFHHRAGMMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
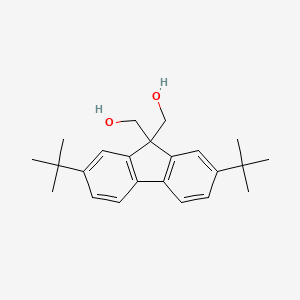
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)
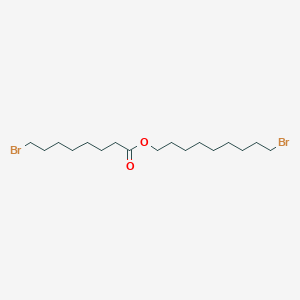

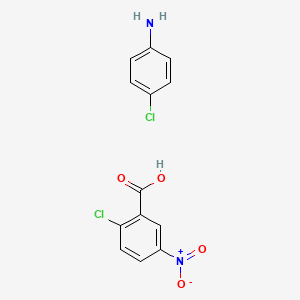
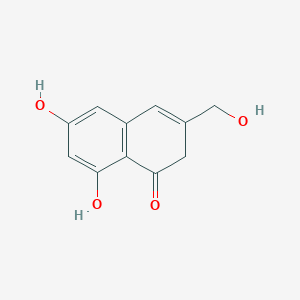
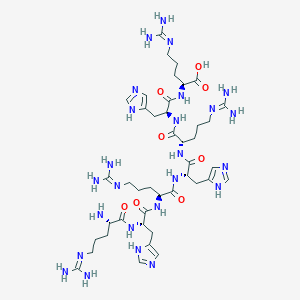

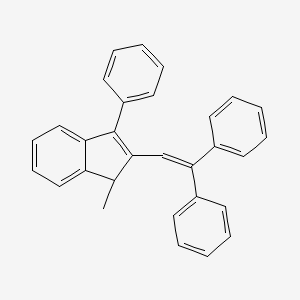
![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)

![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)
